molecular formula C17H26FNO2 B10859204 Zafuleptine CAS No. 59210-06-9

Zafuleptine

Cat. No.: B10859204
CAS No.: 59210-06-9
M. Wt: 295.4 g/mol
InChI Key: YZYKBQUWMPUVEN-UHFFFAOYSA-N
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Description

Zafuleptine is a synthetic compound developed in the mid-1970s as an antidepressant. Despite its potential, it was never marketed. The compound is known by its proposed brand name, Thymeon. Chemically, it is identified as 7-[(4-fluorobenzyl)amino]-8-methylnonanoic acid, with the molecular formula C17H26FNO2 and a molar mass of 295.398 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zafuleptine involves several steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with a suitable nonanoic acid derivative under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Zafuleptine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a model compound for studying synthetic routes and reaction mechanisms.

    Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter pathways.

    Medicine: Although not marketed, its antidepressant properties have been a subject of research, exploring its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Zafuleptine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. The exact molecular targets and pathways are still under investigation, but it likely involves binding to specific receptors and altering their activity.

Comparison with Similar Compounds

    Fluoxetine: A widely used selective serotonin reuptake inhibitor (SSRI).

    Sertraline: Another SSRI with a different chemical structure and pharmacological profile.

    Amitriptyline: A tricyclic antidepressant with a broader mechanism of action.

Zafuleptine’s uniqueness lies in its specific chemical structure, which could offer distinct advantages in terms of efficacy and side effect profile, although this remains speculative due to the lack of clinical use.

Properties

CAS No.

59210-06-9

Molecular Formula

C17H26FNO2

Molecular Weight

295.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid

InChI

InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21)

InChI Key

YZYKBQUWMPUVEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F

Origin of Product

United States

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